Furegrelate is synthesized through several chemical pathways that involve multiple steps. The primary method involves the reduction of 3-(4-nitrobenzyl)pyridine using hydrogen gas over a palladium catalyst to yield 3-(4-aminobenzyl)pyridine. This intermediate undergoes diazotization followed by hydroxylation to produce a key precursor. Subsequent steps include formylation using a modified Duff reaction to introduce a formyl group at the ortho position relative to the hydroxyl group, leading to the formation of 3-(3-hydroxy-4-formylbenzyl)pyridine.
The synthesis continues with the formation of benzofuran-2-carboxylic acid ethyl ester through a base-promoted reaction with diethyl bromomalonate and sodium hydride. Finally, the sodium salt of Furegrelate is obtained through treatment with methanol and sodium hydroxide in water . This multi-step synthesis highlights the complexity and precision required in producing this compound.
Furegrelate exhibits a unique molecular structure characterized by its pyridine ring and carboxylic acid group. The molecular formula for Furegrelate is CHNO, with a molecular weight of approximately 255.27 g/mol. The structure includes:
The compound exists primarily as a crystalline solid in its sodium salt form, which enhances its stability and solubility in aqueous environments .
Furegrelate participates in several chemical reactions that are crucial for its function as a thromboxane synthase inhibitor. The primary reaction involves the inhibition of thromboxane A2 synthesis by blocking the enzyme responsible for its production. This inhibition leads to decreased platelet aggregation and vasoconstriction.
In vitro studies have demonstrated that Furegrelate produces dose-dependent inhibition of thromboxane A2 synthesis for extended periods (8–12 hours). This effect has been measured both ex vivo from platelet-rich plasma and in vivo during clinical trials . The compound's ability to modulate thromboxane levels makes it an important candidate for therapeutic applications related to cardiovascular health.
Furegrelate's mechanism of action revolves around its specific inhibition of thromboxane synthase, an enzyme critical for converting prostaglandin H2 into thromboxane A2. By inhibiting this enzyme, Furegrelate effectively reduces the levels of thromboxane A2 in circulation. This reduction leads to:
Clinical studies have shown that Furegrelate maintains high specificity for its target enzyme while exhibiting a long half-life (4.2–5.8 hours), making it suitable for therapeutic use .
Furegrelate has been primarily developed as an antiplatelet agent due to its ability to inhibit thromboxane A2 synthesis effectively. Its potential applications include:
Furegrelate (5-(3-Pyridinylmethyl)benzofurancarboxylic acid) was developed in the 1980s by Pharmacia Corporation as a selective thromboxane synthase inhibitor. It was initially investigated for treating thrombotic, ischemic heart, and arrhythmic conditions due to its ability to disrupt pathological platelet aggregation and vasoconstriction [1] [2]. Despite promising Phase I clinical trials demonstrating effective thromboxane suppression in humans, development was discontinued in 1997 during Phase II for undisclosed reasons [2]. Pharmacologically, furegrelate is classified as a small-molecule antiplatelet agent and a specific thromboxane A2 (TxA2) synthase inhibitor (EC 5.3.99.5) [7]. Unlike broad cyclooxygenase inhibitors (e.g., aspirin), it selectively blocks the terminal step in TxA2 biosynthesis, shifting prostaglandin metabolism toward anti-aggregatory prostacyclin (PGI2) [1] [3].
Table 1: Furegrelate Profile Overview
Property | Detail |
---|---|
IUPAC Name | 5-[(Pyridin-3-yl)methyl]-1-benzofuran-2-carboxylic acid |
CAS Registry | 87463-91-0 (sodium salt) |
Molecular Formula | C₁₅H₁₁NO₃ (Free acid); C₁₅H₁₀NO₃·Na·H₂O (Sodium salt hydrate) |
Pharmacological Class | Thromboxane synthase inhibitor; Antiplatelet agent |
Development Status | Discontinued (Phase II, 1997) |
Primary Target | Thromboxane A2 synthase (CYP5A1/TBXAS1) |
Furegrelate belongs to the benzofuran chemical class, characterized by a fused benzene and furan ring system. Its structure features:
Synthesis Pathways:Furegrelate is synthesized through multistep organic reactions:
Table 2: Physicochemical Properties of Furegrelate
Property | Value |
---|---|
Molecular Weight | 253.26 g/mol (Free acid) |
Melting Point | 229–230°C |
Solubility (H₂O, 20°C) | <15 mg/mL (Free acid) |
Bioavailability | 80–90% (Oral) |
Elimination Half-life | 3.5–5 hours (Human) |
Primary Excretion | Renal (62–78% unchanged parent drug) |
Furegrelate selectively inhibits thromboxane A2 synthase (TxAS), a cytochrome P450 enzyme (CYP5A1) located in the endoplasmic reticulum membrane. TxAS converts prostaglandin H₂ (PGH₂) into TxA₂—a potent vasoconstrictor and platelet activator [1] [5]. The inhibition mechanism involves competitive binding at the enzyme’s active site, where the pyridine and carboxylic acid groups coordinate with catalytic residues, blocking PGH₂ access [1] [7].
Biochemical Consequences of Inhibition:
Therapeutic Implications:In neonatal piglet models of hypoxia-induced pulmonary arterial hypertension (PAH), furegrelate (3 mg/kg, 3x daily):
Table 3: Efficacy of Furegrelate in Preclinical Models
Disease Model | Key Findings | Mechanistic Insight |
---|---|---|
Neonatal Piglet PAH (Hypoxia) | ↓ PVRI by 34%; ↓ vascular remodeling; ↑ arterial distensibility | Reduced TxA₂-mediated vasoconstriction & hypertrophy [4] |
Rat Cerebral Artery (NOS Block) | Restored SKCa channel-mediated EDHF responses | TxA₂/TP receptor inhibition [6] |
Rat Renal Vasoconstriction | Blunted angiotensin II-induced vasoconstriction | Enhanced vasodilatory prostaglandins [1] |
Murine Glioma | ↑ Apoptosis; ↑ chemosensitivity to BCNU; ↑ survival | Altered eicosanoid signaling [1] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0